molecular formula C22H16O4S B052461 [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-YL](4-methoxyphenyl)methanone CAS No. 63675-88-7

[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-YL](4-methoxyphenyl)methanone

Cat. No. B052461
Key on ui cas rn: 63675-88-7
M. Wt: 376.4 g/mol
InChI Key: PYIMIJKXPOXOFJ-UHFFFAOYSA-N
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Patent
US06025495

Procedure details

A 250 mL, 3 neck, flask fitted with a thermometer, condenser, and stopper is charged 2-(4-hydroxyphenyl)-3-(4-methoxybenzoyl)-6-hydroxybenzo[b]thiophene (3.0 g, 7.97 mmol) and pyridine hydrochloride (18.5 g, 160 mmol). The contents are heated to 185-190° C. and held at this temperature for 90 minutes. The hot mixture is then poured into 250 mL of ice/water. A yellow solid formed with this addition. The material is extracted into 250 mL of ethyl acetate. The aqueous is then back-extracted with 100 mL of ethyl acetate. The combined organics are washed with 150 mL 1N hydrochloric acid and 150 mL brine. The solvent is removed in vacuo giving a viscous oil. To the oil is added 10 mL of 1:1 methylene chloride/hexanes which induced crystallization. The slurry is cooled to 0° C. and stirred at this temperature for 1 hour. The product is collected by vacuum filtration and washed with 25 mL of 4:1 hexanes/methylene chloride. Drying the solid at 100° C. for 5 hours afforded 2.5 g (86.2%) of a dark yellow solid containing approximately 3% monomethoxy starting material. An analytical sample is obtained by chromatography on silica gel (15:1 methylene chloride:methanol). mp 135° C. (dec); 1H NMR (300.1 MHz, DMSO-d6) δ 6.67 (d, 2H), 6.71 (d, 2H), 6.85 (dd, 1H), 7.17 (d, 2H), 7.25 (d, 1H), 7.32 (d, 1H), 7.57 (d, 2H), 9.73 (br s, 2H), 10.41 (br s, 1H); 13C NMR (75.5 MHz, DMSO-d6) d 107.1, 115.1, 115.4, 115.6, 123.4, 123.9, 128.4, 129.7, 129.9, 132.1, 132.4, 139.2, 140.0, 155.4, 157.8, 162.5, 192.4; MS (FD+) m/e 362 (100), 363 (24), 364 (7); HRMS m/e calc'd for C2H15O4S (M+1): 363.069106, found 363.06990.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
methylene chloride hexanes
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
dark yellow solid
Yield
86.2%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:12][C:11]3[CH:13]=[C:14]([OH:17])[CH:15]=[CH:16][C:10]=3[C:9]=2[C:18](=[O:27])[C:19]2[CH:24]=[CH:23][C:22]([O:25]C)=[CH:21][CH:20]=2)=[CH:4][CH:3]=1.Cl.N1C=CC=CC=1>>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:12][C:11]3[CH:13]=[C:14]([OH:17])[CH:15]=[CH:16][C:10]=3[C:9]=2[C:18](=[O:27])[C:19]2[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=C(C2=C(S1)C=C(C=C2)O)C(C2=CC=C(C=C2)OC)=O
Name
Quantity
18.5 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
ice water
Quantity
250 mL
Type
reactant
Smiles
Step Three
Name
methylene chloride hexanes
Quantity
10 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
187.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL, 3 neck, flask fitted with a thermometer, condenser, and stopper
CUSTOM
Type
CUSTOM
Details
A yellow solid formed with this addition
EXTRACTION
Type
EXTRACTION
Details
The material is extracted into 250 mL of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous is then back-extracted with 100 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organics are washed with 150 mL 1N hydrochloric acid and 150 mL brine
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
giving a viscous oil
CUSTOM
Type
CUSTOM
Details
crystallization
TEMPERATURE
Type
TEMPERATURE
Details
The slurry is cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The product is collected by vacuum filtration
WASH
Type
WASH
Details
washed with 25 mL of 4:1 hexanes/methylene chloride
CUSTOM
Type
CUSTOM
Details
Drying the solid at 100° C. for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
90 min
Name
dark yellow solid
Type
product
Smiles
OC1=CC=C(C=C1)C1=C(C2=C(S1)C=C(C=C2)O)C(C2=CC=C(C=C2)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 86.2%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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